molecular formula C16H16N6 B1684571 Msx-122 CAS No. 897657-95-3

Msx-122

Cat. No.: B1684571
CAS No.: 897657-95-3
M. Wt: 292.34 g/mol
InChI Key: PXZXYRKDDXKDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MSX-122 is a novel small-molecule CXCR4 antagonist that selectively inhibits the CXCR4/CXCL12 signaling axis, a critical pathway in cancer metastasis and inflammatory diseases. With a molecular formula of C₁₆H₁₆N₆ and a molecular weight of 292.34, this compound exhibits potent inhibition of CXCR4/CXCL12 interactions (IC₅₀ = 10 nM) . Preclinical studies demonstrate its efficacy in blocking tumor metastasis in breast cancer, head and neck squamous cell carcinoma (SCCHN), and uveal melanoma models, reducing lung and liver metastases by up to 78% in vitro . Additionally, this compound shows anti-inflammatory activity in colitis and lung fibrosis models, suppressing CXCR4-mediated recruitment of immune cells and fibrotic progenitors . Notably, it is orally bioavailable, lacks metal-chelating properties (unlike AMD3100), and selectively modulates Gαi signaling without disrupting Gq pathways, preserving hematopoietic stem cell retention in bone marrow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSX-122 involves several steps, starting with the preparation of the core structure, which includes a benzylamine moiety. The synthetic route typically involves the following steps :

    Formation of the benzylamine core: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

    Introduction of pyrimidine groups: The benzylamine core is then reacted with pyrimidine derivatives under specific conditions to introduce the pyrimidine groups.

    Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

MSX-122 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cancer Treatment

Anti-Metastatic Properties
MSX-122 has been extensively studied for its anti-metastatic effects across multiple cancer types. In various murine models, it has demonstrated the ability to significantly reduce metastasis in breast cancer, head and neck cancer, and uveal melanoma. For instance, in a study involving the injection of MDA-MB-231 cells into mice, those treated with this compound exhibited a marked reduction in lung metastases compared to untreated controls .

Combination Therapy
The compound has also shown promise when used in combination with conventional chemotherapy agents. In experiments involving A549 human lung adenocarcinoma cells implanted in nude mice, this compound was tested alone and in combination with paclitaxel. The results indicated that the combination therapy yielded superior anti-tumor effects compared to either treatment alone .

Mechanism of Action
this compound inhibits the CXCR4/CXCL12 interaction, which is critical for tumor cell survival and metastasis. By blocking this signaling pathway, this compound not only reduces tumor growth but also enhances the efficacy of existing chemotherapy treatments .

Inflammatory Diseases

Research has evaluated this compound's therapeutic potential in various inflammation models. In studies involving experimental colitis and lung fibrosis induced by bleomycin, this compound demonstrated significant anti-inflammatory effects. The compound reduced inflammation markers and improved overall outcomes in these models .

HIV Research

This compound has been investigated for its role in HIV treatment due to its ability to block CXCR4, which is utilized by T-tropic strains of HIV for entry into host cells. Studies indicate that this compound can inhibit HIV replication by preventing the virus from utilizing the CXCR4 receptor, thus offering a potential therapeutic avenue for HIV-positive patients .

Case Studies and Experimental Findings

StudyApplicationKey Findings
Liang et al. (2012)Cancer MetastasisDemonstrated significant reduction in lung metastases in breast cancer models treated with this compound .
AACR (2008)Lung CancerShowed enhanced anti-tumor effects when this compound was combined with paclitaxel .
FASEB Journal (2018)Colon CancerFound that this compound inhibited colon cancer development in AOM-induced models .
Metastatix Announcement (2019)IND ApplicationFDA accepted IND application for clinical trials of this compound targeting solid tumors .

Comparison with Similar Compounds

Comparison with Similar CXCR4 Antagonists

Mechanistic and Structural Differences

Compound Class Key Mechanism Structural Features
MSX-122 Small molecule Inhibits CXCR4/CXCL12 interaction (IC₅₀: 10 nM); modulates Gαi signaling (cAMP regulation) Non-peptide, no metal-chelating groups
AMD3100 (Plerixafor) Bicyclam derivative Blocks CXCR4 activation via metal chelation; inhibits calcium flux and HIV entry Contains cyclam rings; chelates ions (e.g., Zn²⁺)
TN14003 Peptide Competes with CXCL12 for CXCR4 binding 14-amino acid peptide
PRX177561 Small molecule Targets glioblastoma stem cells; synergizes with anti-VEGF therapy Structurally distinct from this compound

Efficacy in Preclinical Models

Compound Cancer Models Tested Anti-Metastatic Efficacy Anti-Inflammatory/Fibrosis Effects
This compound Breast cancer, SCCHN, uveal melanoma 78% inhibition of MDA-MB-231 cell invasion ; 63% suppression of endothelial tube formation Complete prevention of bleomycin-induced lung fibrosis
AMD3100 Ovarian cancer, cervical cancer, AML 62% inhibition of MDA-MB-231 invasion Promotes fibrosis via BMDMSC mobilization
TN14003 Breast cancer, SCCHN Comparable to this compound in metastasis inhibition Less effective in lung fibrosis vs. This compound
PRX177561 Glioblastoma Extends progression-free survival in mice Not reported

Clinical Development Status

Compound Indications Tested Clinical Stage
This compound Metastatic solid tumors, hot flashes (discrepancy in phase status) Phase I (suspended); Phase II (unconfirmed)
AMD3100 AML, HIV, pancreatic cancer FDA-approved; multiple Phase I/II trials
PRX177561 Glioblastoma Preclinical/Phase I

Key Advantages of this compound Over Competitors

Selective Signaling Modulation : Unlike AMD3100, which broadly disrupts CXCR4 functions (e.g., calcium flux), this compound selectively inhibits Gαi pathways, preserving homeostatic roles of CXCR4 in stem cell retention .

Oral Bioavailability: this compound is the only non-peptide CXCR4 antagonist with proven oral efficacy in mice (4 mg/kg/day) , whereas AMD3100 requires injection.

Safety Profile : Lacks metal-chelating properties, avoiding AMD3100’s cardiotoxicity and fibrotic side effects .

Dual Therapeutic Potential: Effective in both metastatic and inflammatory/fibrotic diseases .

Biological Activity

MSX-122 is a novel small molecule that acts as a partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly metastatic cancers and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of CXCR4 and this compound

CXCR4 is a G-protein-coupled receptor that plays a critical role in numerous physiological processes, including cell migration, proliferation, and survival. It is notably involved in the progression of several cancers, making it a significant target for therapeutic intervention. This compound is distinguished from other CXCR4 antagonists due to its non-peptide structure and oral bioavailability, which enhances its potential for clinical use .

This compound inhibits the binding of its natural ligand, stromal-derived factor-1 (SDF-1), to CXCR4. This blockade disrupts various intracellular signaling pathways that are crucial for tumor cell survival and metastasis. The unique profile of this compound allows it to avoid mobilizing stem cells, which is a common drawback associated with other CXCR4 antagonists .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively inhibits CXCR4-mediated functions such as cell invasion and cAMP modulation. The compound has shown subnanomolar potency in various assays:

Assay Type EC50 (nM)
Competitive Binding0.3
Matrigel Invasion5.2
cAMP Modulation1.2

These results indicate that this compound can significantly block the invasive capabilities of cancer cells expressing CXCR4 .

In Vivo Efficacy

Multiple animal models have been utilized to assess the therapeutic efficacy of this compound:

  • Breast Cancer Metastasis : In a model using MDA-MB-231 cells, this compound treatment resulted in a significant reduction in lung metastases compared to untreated controls (average area of micrometastases: 13% vs. 47.5%) .
  • Inflammation Models : In models of experimental colitis and bleomycin-induced lung fibrosis, this compound treatment led to reduced inflammatory cell infiltration and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Other Cancer Models : The anti-metastatic effects were confirmed in head and neck cancer models, demonstrating the broad applicability of this compound across different cancer types .

Case Studies

A notable case study involved the use of this compound in a murine model for bleomycin-induced lung fibrosis. Mice treated with this compound exhibited no signs of fibrosis, contrasting sharply with control mice that showed significant collagen deposition . This finding underscores the compound's potential not only in oncology but also in treating fibrotic diseases.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of MSX-122 in modulating CXCR4 signaling?

this compound acts as a partial CXCR4 antagonist by selectively inhibiting the Gαi signaling pathway (cAMP modulation) while sparing the Gαq pathway (calcium flux). This selectivity allows it to block chemotaxis and metastasis of CXCR4-positive cells without mobilizing stem cells . Methodological Insight: To validate this mechanism, use cAMP assays (e.g., AlphaScreen®) and calcium flux measurements in CXCR4-expressing cell lines (e.g., MDA-MB-231). Dose-response curves (e.g., 1–1000 nM) and comparison with full antagonists like AMD3100 are critical to confirm pathway specificity .

Q. How should researchers design in vivo studies to evaluate this compound’s anti-tumor efficacy?

Key parameters include:

  • Dose : 10 mg/kg via intraperitoneal injection (commonly used in lung metastasis models).
  • Endpoints : Tumor area quantification (histopathology), CXCR4 expression (IHC/Western blot), and metastasis suppression (e.g., lung nodule counts in murine breast cancer models) .
  • Controls : Include vehicle-treated and AMD3100-treated groups to benchmark efficacy .

Q. What are the optimal in vitro conditions for testing this compound’s anti-inflammatory activity?

Use CXCR4/CXCL12-dependent assays:

  • Cell lines : THP-1 (monocytic) or Jurkat (T-cell) lines.
  • Concentrations : 10–100 nM, based on IC50 values (~10 nM for CXCR4 inhibition).
  • Readouts : Chemotaxis assays (Boyden chamber), cytokine release (ELISA for IL-6/TNF-α), and phospho-ERK activation (Western blot) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s activity across different cancer models?

Example contradiction: this compound shows potent activity in MDA-MB-231 breast cancer cells (EC50 = 81 nM) but no measurable CXCR4 functional response in other assays . Methodological Approach:

  • Mechanistic profiling : Compare downstream signaling (e.g., ERK vs. AKT pathways) across cell lines.
  • Receptor binding assays : Use fluorophore-labeled CXCL12 to assess competitive binding inhibition.
  • Co-receptor analysis : Investigate cross-talk with integrins or other chemokine receptors (e.g., CCR2) .

Q. What experimental strategies optimize this compound’s pharmacokinetics for long-term studies?

Challenges include short half-life and metabolic instability. Solutions:

  • Formulation : Use DMSO-based stock solutions (3 mg/mL solubility) with fresh preparation to avoid degradation.
  • Dosing schedules : Twice-daily administration in chronic models (e.g., radiation-induced fibrosis studies).
  • Bioavailability monitoring : LC-MS/MS plasma analysis to track parent compound vs. metabolites .

Q. How does this compound compare to AMD3100 in blocking CXCR4-mediated pathologies?

Key differences:

  • Efficacy : this compound reduces fibrosis by 70% in radiation-induced pulmonary fibrosis (PF) models vs. AMD3100’s non-significant trend .
  • Safety : AMD3100 causes 50% mortality in long-term PF studies, while this compound shows no excess mortality .
  • Mechanism : AMD3100 mobilizes stem cells; this compound does not, making it preferable for chronic applications .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response data (e.g., GraphPad Prism) to calculate IC50/EC50.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for mortality endpoints.
  • Multivariate analysis : For CXCR4 expression vs. tumor burden correlation (Pearson/Spearman coefficients) .

Q. How should researchers address variability in CXCR4 expression across experimental models?

  • Pre-screening : Use flow cytometry to quantify CXCR4 surface expression in cell lines.
  • Normalization : Express functional data (e.g., chemotaxis) as a percentage of CXCL12-induced baseline activity.
  • Animal stratification : Group mice by baseline CXCR4 levels (qPCR/IHC) pre-treatment .

Q. Ethical & Technical Considerations

Q. What are the critical controls for ensuring reproducibility in this compound studies?

  • Negative controls : CXCR4-knockout cell lines or isotype-matched antibodies in binding assays.
  • Positive controls : AMD3100 (10 mg/kg) or TN14003 (1 µM) for functional comparisons.
  • Blinding : Use coded samples for histopathological scoring to reduce bias .

Q. How can researchers mitigate off-target effects in this compound experiments?

  • Selectivity panels : Test against related receptors (e.g., CCR5, CXCR7) using radioligand binding.
  • CRISPR validation : Confirm phenotype rescue in CXCR4-knockout models.
  • Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) in chronic dosing studies .

Properties

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897657-95-3
Record name MSX-122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-122
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MSX-122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.